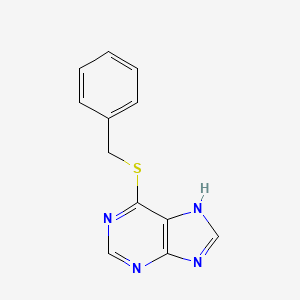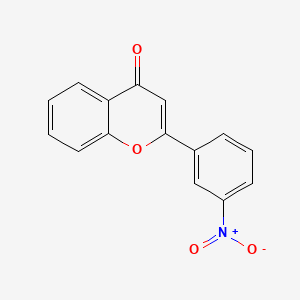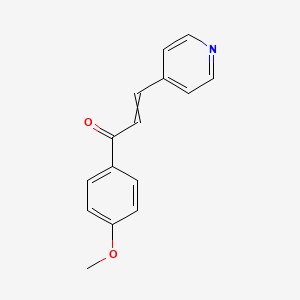
Purine, 6-(benzylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylsulfanyl-9H-purine is a purine derivative with the molecular formula C12H10N4S This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylsulfanyl-9H-purine typically involves the reaction of 6-mercaptopurine with benzyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out at room temperature for about 30 minutes, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for 6-Benzylsulfanyl-9H-purine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-Benzylsulfanyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of purine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzylsulfanyl-9H-purine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on enzymes is a key aspect of its mechanism .
Comparison with Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
6-Thioguanine: Another purine analog with similar therapeutic applications.
9-Benzyl-6-thiopurine: A compound with a similar structure but different substituents.
Uniqueness: 6-Benzylsulfanyl-9H-purine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
724-34-5 |
|---|---|
Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-benzylsulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) |
InChI Key |
ULIQGBPQLPCTAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3 |
Key on ui other cas no. |
724-34-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















